molecular formula C6H3N5 B6233922 [1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile CAS No. 1466072-10-5

[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

Cat. No. B6233922
CAS RN: 1466072-10-5
M. Wt: 145.1
InChI Key:
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Description

“[1,2,4]Triazolo[1,5-a]pyrimidine” is an important heterocyclic scaffold known to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, CB2 cannabinoid agonists, feticide, and adenosine antagonists . This scaffold is present in diverse important structures in agriculture and medicinal chemistry .


Synthesis Analysis

A series of novel [1,2,4]triazolo[1,5-a]pyrimidine derivatives has been designed and synthesized in order to find novel anti-tumor compounds . The structures of all the compounds were confirmed by IR, 1H-NMR, MS and elemental analysis . The synthetic ways for the preparation of [1,2,4]triazolo[1,5-a]pyrimidines can be divided into two main groups: annulation of pyrimidine moiety to triazole ring and annulation of triazole fragment to pyrimidine ring .


Molecular Structure Analysis

The 1,2,4-triazolopyrimidine heterocycle system presents four different families of isomers and among them, the well-known [1,2,4]triazolo[1,5-a]pyrimidine (TP) isomer is the most studied . The vast majority of biologically active TPs and their dihydro [1,2,4]triazolo[1,5-a]pyrimidine and [1,2,4]triazolo[1,5-a]pyrimidinones analogs described to date are synthetic compounds .


Chemical Reactions Analysis

The potential of 1,2,4-triazolo[1,5-a]pyrimidines (TPs) has inspired some excellent reviews over the years on their chemistry and methods of synthesis with a minor focus on their biological properties . The chemistry and applications of the [1,5-c], [4,3-a] and [4,3-c] isomers have been less described .

Future Directions

The [1,2,4]triazolo[1,5-a]pyrimidines (TPs) comprise an important class of non-naturally occurring small molecules that aroused the interest of researchers . As over the decades the development of the chemistry and application of 1,2,4-triazolo[1,5-a]pyrimidines has continued and even accelerated, future research could focus on exploring more potent analogs of such structures .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for [1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile involves the reaction of 2-amino-4,6-dichloropyrimidine with sodium azide, followed by reaction with ethyl cyanoacetate and subsequent cyclization to form the desired compound.", "Starting Materials": [ "2-amino-4,6-dichloropyrimidine", "sodium azide", "ethyl cyanoacetate" ], "Reaction": [ "Step 1: Dissolve 2-amino-4,6-dichloropyrimidine in a mixture of water and ethanol.", "Step 2: Add sodium azide to the reaction mixture and stir at room temperature for several hours.", "Step 3: Add ethyl cyanoacetate to the reaction mixture and heat under reflux for several hours.", "Step 4: Allow the reaction mixture to cool and then add a base, such as sodium hydroxide, to the mixture to neutralize any remaining acid.", "Step 5: Extract the product with a suitable organic solvent, such as dichloromethane.", "Step 6: Purify the product by recrystallization or column chromatography." ] }

CAS RN

1466072-10-5

Product Name

[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile

Molecular Formula

C6H3N5

Molecular Weight

145.1

Purity

95

Origin of Product

United States

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